molecular formula C22H24N4O3S B2855714 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea CAS No. 891095-16-2

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea

Cat. No.: B2855714
CAS No.: 891095-16-2
M. Wt: 424.52
InChI Key: QSDXHOWPDYCUSL-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea (CAS No. 891095-16-2) is a synthetic compound belonging to the class of urea derivatives. Its unique structure combines a pyrrolidinone ring with a 6-ethoxybenzo[d]thiazole moiety, making it a subject of interest for various biological applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S with a molecular weight of 424.5 g/mol. Its structure can be represented as follows:

CCOc1ccc2nc(NC(=O)NC3CC(=O)N(c4ccc(C)c(C)c4)C3)sc2c1\text{CCOc}_1ccc2nc(NC(=O)NC3CC(=O)N(c4ccc(C)c(C)c4)C3)sc2c_1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors, which modulates their activity and influences various biochemical pathways. This interaction can lead to several biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : The compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that urea derivatives often possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens.

Anticancer Activity

Studies on related benzothiazole derivatives have demonstrated their potential as anticancer agents. These compounds often induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:

  • Inhibition of specific kinases involved in cell signaling.
  • Induction of oxidative stress leading to cancer cell death.

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies focusing on the biological activity of related compounds:

Study Findings
Frentizole Study A benzothiazole derivative used for treating rheumatoid arthritis showed significant anti-inflammatory effects .
Antimicrobial Testing Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains .
Anticancer Mechanisms Research indicated that similar urea derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation .

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-29-17-7-8-18-19(11-17)30-22(24-18)25-21(28)23-15-10-20(27)26(12-15)16-6-5-13(2)14(3)9-16/h5-9,11,15H,4,10,12H2,1-3H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDXHOWPDYCUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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